REACTION_CXSMILES
|
IC.[Cl:3][C:4]1[CH:5]=[C:6]([SH:11])[CH:7]=[CH:8][C:9]=1[F:10].[C:12](=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[CH3:12][S:11][C:6]1[CH:7]=[CH:8][C:9]([F:10])=[C:4]([Cl:3])[CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1F)S
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with diethylether
|
Type
|
CUSTOM
|
Details
|
the organics were dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure, yield 4.3 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CSC1=CC(=C(C=C1)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |